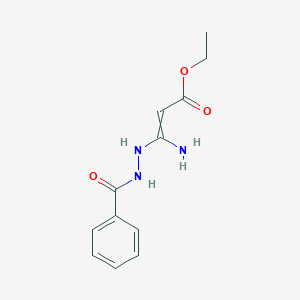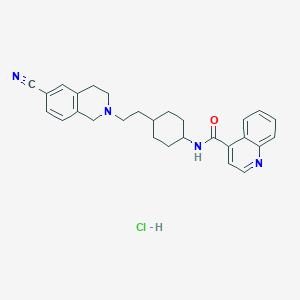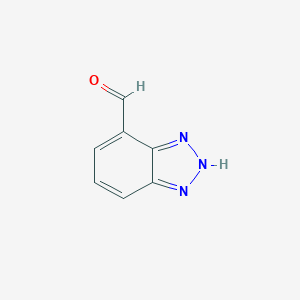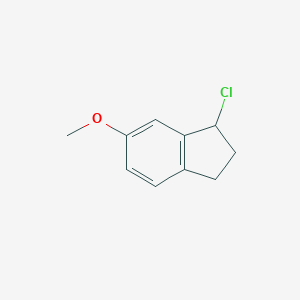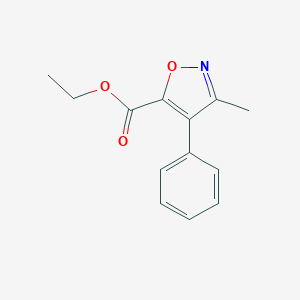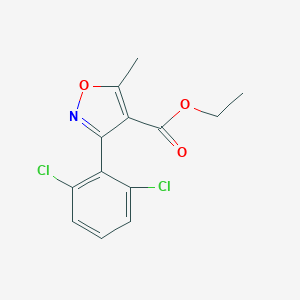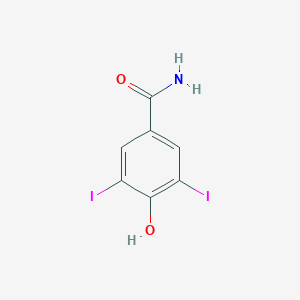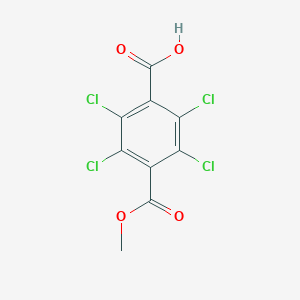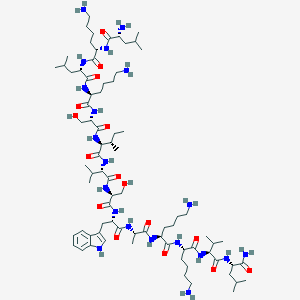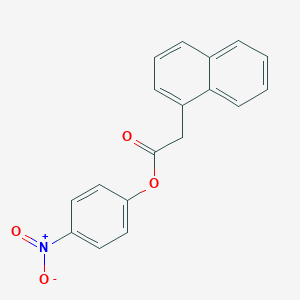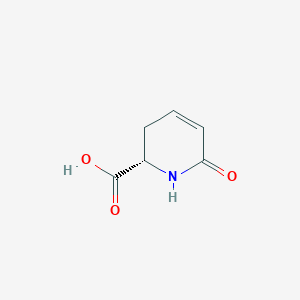
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid, also known as quinolinic acid, is a naturally occurring metabolite of the amino acid tryptophan. It is a neuroactive compound that has been shown to play a role in various physiological and pathological processes in the central nervous system.
作用機序
Quinolinic acid acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and enhances its activity, leading to an increase in intracellular calcium and the generation of reactive oxygen species. This results in the activation of various signaling pathways and the induction of neuroinflammation, which contributes to the pathogenesis of neurodegenerative diseases.
生化学的および生理学的効果
Quinolinic acid has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal cells. It also activates microglia, which are immune cells in the brain that play a role in neuroinflammation. Quinolinic acid has been found to be elevated in the cerebrospinal fluid and brain tissue of patients with neurodegenerative diseases, indicating its involvement in the disease process.
実験室実験の利点と制限
Quinolinic acid is a widely used tool in neuroscience research due to its ability to induce excitotoxicity and neuroinflammation in vitro and in vivo. It can be used to study the mechanisms underlying neurodegeneration and to test potential therapeutic agents. However, its use is limited by its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of neurodegenerative diseases.
将来の方向性
Future research on (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid should focus on developing more specific and potent inhibitors of its activity, as well as identifying novel therapeutic targets for neurodegenerative diseases. Additionally, the role of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid in other physiological processes, such as immune function and cancer, should be further explored. Finally, the development of animal models that more accurately reflect the pathophysiology of neurodegenerative diseases will be crucial for advancing our understanding of these disorders.
合成法
Quinolinic acid can be synthesized through various methods, including the oxidation of quinoline or 3-hydroxyquinoline, the decarboxylation of 2-quinolinecarboxylic acid, and the hydrolysis of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid dimethyl ester. The most commonly used method is the oxidation of quinoline with potassium permanganate or sodium dichromate in the presence of sulfuric acid.
科学的研究の応用
Quinolinic acid has been extensively studied for its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is known to induce excitotoxicity, inflammation, and oxidative stress in the brain, leading to neuronal damage and death. Quinolinic acid has also been implicated in the pathogenesis of multiple sclerosis, Huntington's disease, and HIV-associated dementia. Therefore, it is a potential therapeutic target for these disorders.
特性
CAS番号 |
147751-02-8 |
|---|---|
製品名 |
(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid |
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC名 |
(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1 |
InChIキー |
LPOSNJQWOACRGS-BYPYZUCNSA-N |
異性体SMILES |
C1C=CC(=O)N[C@@H]1C(=O)O |
SMILES |
C1C=CC(=O)NC1C(=O)O |
正規SMILES |
C1C=CC(=O)NC1C(=O)O |
同義語 |
2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



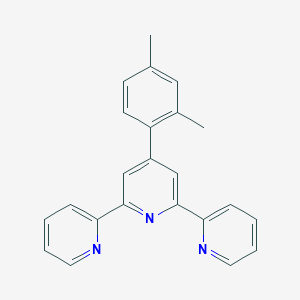
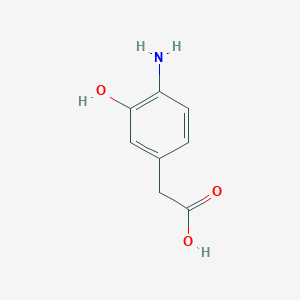
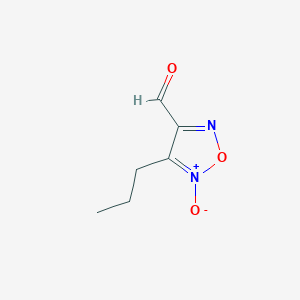
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
